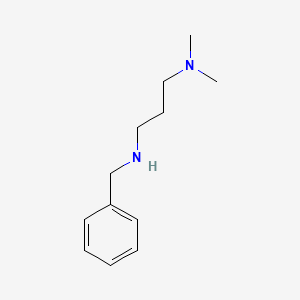

N'-benzyl-N,N-dimethylpropane-1,3-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of N,N’-Dimethyl-1,3-propanediamine, a related compound, is given by the linear formula: CH3NHCH2CH2CH2NHCH3 . The 3D structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of N,N’-Dimethyl-1,3-propanediamine, a related compound, are as follows: It has a molecular weight of 102.18, a density of 0.817 g/mL at 25 °C, a boiling point of 145 °C, and a refractive index n20/D 1.438 (lit.) .Aplicaciones Científicas De Investigación

Algicidal Agent against Harmful Algae

Background: N’-benzyl-N,N-dimethylpropane-1,3-diamine derivatives have been investigated as potential algicidal agents to combat harmful algal blooms. These blooms can lead to water pollution and ecological imbalances.

Research Findings:- Park, K. S., Choi, D., Son, H. K., Chang, Y.-C., & Cho, H. (2023). An Algicidal Agent against Harmful Algae Using Novel N1-benzyl-N3, N3-diethylpropane-1,3-diamine Derivatives. Biotechnology and Bioprocess Engineering, 28(2), 215–225

Other Potential Applications

While the above study highlights the algicidal properties, N’-benzyl-N,N-dimethylpropane-1,3-diamine may also find use in other areas:

Safety and Hazards

N,N’-Dimethyl-1,3-propanediamine, a related compound, is classified as a flammable liquid (Flam. Liq. 2) and skin corrosive (Skin Corr. 1B). It has a flash point of 20 °C. The safety precautions include avoiding exposure to flames and using personal protective equipment such as dust masks, eyeshields, and gloves .

Mecanismo De Acción

Mode of Action

It’s known that it can participate in substitution reactions and coupling reactions .

Biochemical Pathways

It’s known to be used in the synthesis of organic compounds containing amino groups .

Pharmacokinetics

It’s known to be fully miscible in water , which could potentially influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N’-benzyl-N,N-dimethylpropane-1,3-diamine. It’s known to be a liquid at room temperature , which could potentially influence its stability and efficacy.

Propiedades

IUPAC Name |

N-benzyl-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-14(2)10-6-9-13-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZNCMFHFHBVMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2640902.png)

![(2E)-3-(dimethylamino)-1-(2-{[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2640903.png)

![4-[3-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2640911.png)

![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640915.png)